![molecular formula C17H13NO3S B14377056 8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid CAS No. 90094-15-8](/img/structure/B14377056.png)
8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid: is an organic compound that features a naphthalene ring substituted with a benzylideneamino group at the 8-position and a sulfonic acid group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid typically involves the following steps:
Formation of Naphthalene-1-sulfonic Acid: Naphthalene is sulfonated using sulfuric acid to produce naphthalene-1-sulfonic acid.
Introduction of Benzylideneamino Group: The naphthalene-1-sulfonic acid is then reacted with benzaldehyde in the presence of a suitable catalyst to introduce the benzylideneamino group at the 8-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as microwave-assisted synthesis to enhance yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylideneamino group.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Products may include benzylideneamino derivatives with oxidized functional groups.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to interact with biological molecules .
Industry:
Mécanisme D'action
The mechanism by which 8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The sulfonic acid group allows for strong binding to cationic sites, while the benzylideneamino group can interact with hydrophobic pockets . This dual interaction facilitates its use as a molecular probe in various biochemical assays .
Comparaison Avec Des Composés Similaires
Naphthalene-1-sulfonic acid: Lacks the benzylideneamino group, making it less versatile in certain applications.
8-Anilinonaphthalene-1-sulfonic acid: Similar structure but with an anilino group instead of benzylideneamino, used as a fluorescent dye.
Naphthalene-2-sulfonic acid: Different sulfonic acid position, leading to different reactivity and applications.
Uniqueness: 8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid is unique due to its combination of a benzylideneamino group and a sulfonic acid group on the naphthalene ring, providing distinct chemical and physical properties that are advantageous in various scientific and industrial applications .
Propriétés
Numéro CAS |
90094-15-8 |
|---|---|
Formule moléculaire |
C17H13NO3S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
8-(benzylideneamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H13NO3S/c19-22(20,21)16-11-5-9-14-8-4-10-15(17(14)16)18-12-13-6-2-1-3-7-13/h1-12H,(H,19,20,21) |
Clé InChI |
CGXUEHWVXRJRJZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


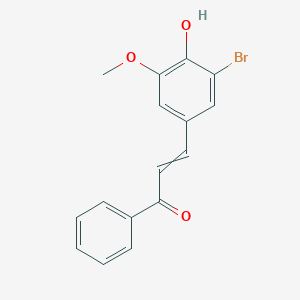
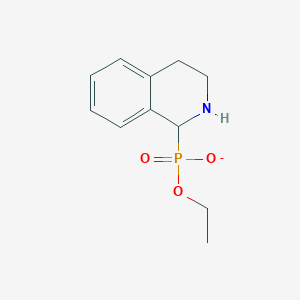
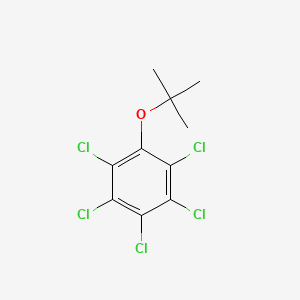
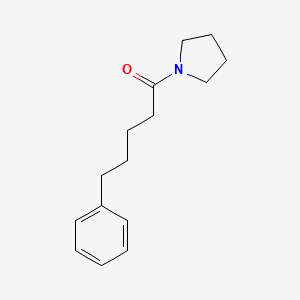
![1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B14376995.png)
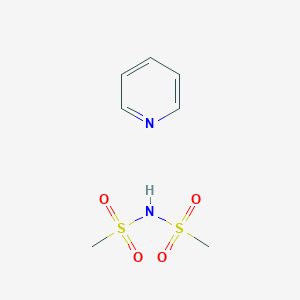
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)
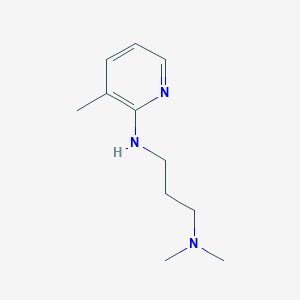
![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)

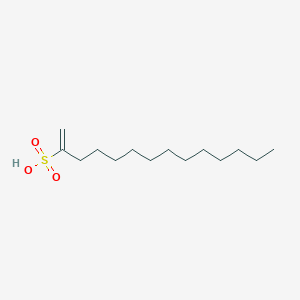
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
